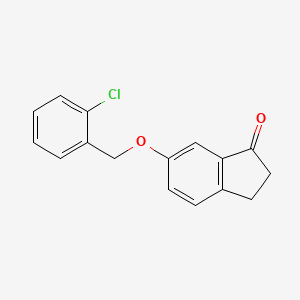

6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

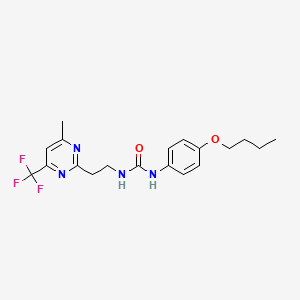

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a chlorobenzyl group attached to an indenone ring via an oxygen atom . The exact structure would need to be confirmed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chlorobenzyl group and the indenone ring. The chlorine atom in the chlorobenzyl group could potentially be replaced in a nucleophilic substitution reaction . The indenone ring might undergo addition reactions at the carbonyl group .Scientific Research Applications

Synthesis and Material Properties

The compound 6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one, while not directly mentioned, is structurally related to various chemicals that have been studied for their unique properties and applications in materials science. For example, the synthesis and properties of epoxy resins containing specific phosphorus compounds demonstrate the potential for creating materials with improved flame retardance, higher glass transition temperatures, and enhanced thermal stability for electronic applications. These materials achieve UL 94-VO ratings with low phosphorus content and exhibit no fume and toxic gas emission, indicating their potential for environmentally friendly applications in electronics and other fields requiring high-performance materials with excellent safety profiles (Chun-Shan Wang & J. Shieh, 1998).

Optical and Electronic Applications

In the realm of optical storage and electronic devices, the cooperative motion of polar side groups in amorphous polymers highlights the significance of molecular design for achieving high-performance materials. Such materials exhibit photoinduced birefringence, which can be both photoinduced and photoerased, demonstrating their utility in reversible optical storage applications. This research suggests a pathway toward the development of advanced materials for data storage and photonic devices, showcasing the versatility of molecular engineering in creating functional materials with desirable optical properties (X. Meng et al., 1996).

Surface Chemistry and Catalysis

The study of the surface chemistry of chlorobenzene on Ag(111) provides insights into the interaction of chlorinated compounds with metal surfaces. This research is particularly relevant for understanding the fundamental processes in catalysis and surface-mediated chemical reactions. The findings have implications for the development of catalysts and surface treatments that can enhance the efficiency of chemical processes, including those involving halogenated compounds (X. Zhou & J. White, 1990).

Environmental Applications

Research on the oxidation of chlorobenzene with Fenton's reagent sheds light on the potential for using advanced oxidation processes to degrade environmental pollutants. This study highlights the effectiveness of hydroxyl radicals in breaking down chlorobenzene and its oxidation products, pointing to the feasibility of applying such methods for the remediation of contaminated water and soil. The research indicates that these processes can be optimized by adjusting the pH and the presence of oxygen, offering a pathway for the development of more efficient and environmentally friendly remediation technologies (D. Sedlak & A. Andren, 1991).

properties

IUPAC Name |

6-[(2-chlorophenyl)methoxy]-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c17-15-4-2-1-3-12(15)10-19-13-7-5-11-6-8-16(18)14(11)9-13/h1-5,7,9H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRQAZICPNUPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2990740.png)

![2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2990744.png)

![2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide](/img/structure/B2990748.png)

![2-chloro-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)

![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide](/img/structure/B2990751.png)

![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2990755.png)

![5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990758.png)

![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)